![molecular formula C25H25N3O4 B2574630 1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-82-0](/img/structure/B2574630.png)

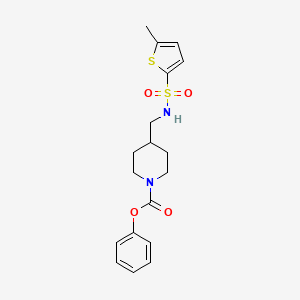

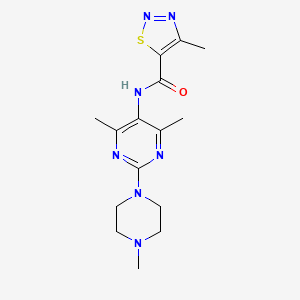

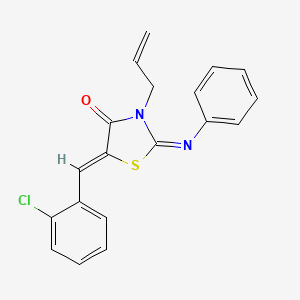

1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urea, also known as carbamide, is a naturally occurring molecule that is produced by protein metabolism and found abundantly in mammalian urine . It is a safe, useful compound with a significant history . Dimethoxyphenyl compounds are also commonly used in organic chemistry .

Synthesis Analysis

Urea can be synthesized from a nonbiological starting material. This process, known as the “Wöhler synthesis”, involves preparing the inorganic compound ammonium cyanate in the lab, then heating it, causing it to isomerize to urea . There are also methods for synthesizing urea and thiourea-containing compounds using innovative approaches in medicinal chemistry and organic synthesis .Chemical Reactions Analysis

Urea undergoes a variety of chemical reactions. For example, ammonium carbamate can be converted to urea and water . There are also studies on the direct conversion of urine and urea to pure hydrogen via electrochemical oxidation .Physical and Chemical Properties Analysis

Urea has a high nitrogen content and is in high demand as a fertilizer . It decomposes back to ammonia (actually ammonium ion) and carbon dioxide in the soil . Urea is also particularly useful because it can be applied as a solid in pellet form, and its unusually high solubility in water allows it to be incorporated into solutions with other plant nutrients .Wissenschaftliche Forschungsanwendungen

Electron Transfer in Ruthenium and Osmium Complexes

The compound has been explored in the context of electron transfer across hydrogen bonds in vinyl ruthenium and osmium complexes. These complexes, featuring urea ligands, show reversible oxidations without discernible potential splitting for individual hydrogen-bridged redox-active moieties (Pichlmaier et al., 2009).

Anticancer Agent Development

Derivatives of diaryl ureas, similar in structure to the queried compound, have been designed and synthesized for anticancer applications. These derivatives demonstrated significant antiproliferative effects on various cancer cell lines, suggesting potential as BRAF inhibitors for further research (Feng et al., 2020).

Synthesis of Active Metabolites

The compound is related to the synthesis of active metabolites of potent PI3 kinase inhibitors. The stereochemical determination of these metabolites was essential for understanding their role in inhibiting the PI3 kinase, a key target in cancer therapy (Chen et al., 2010).

Complexation-Induced Unfolding of Ureas

Studies have been conducted on the complexation-induced unfolding of heterocyclic ureas, including derivatives similar to the queried compound. These studies are significant for understanding the self-assembly and hydrogen bonding properties of these compounds, which are vital in material science and medicinal chemistry (Corbin et al., 2001).

Corrosion Inhibition

Urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential of such compounds in industrial applications, particularly in preventing corrosion of metals (Mistry et al., 2011).

Allosteric Modulation in Neuroscience

Related urea derivatives have been investigated for their role as allosteric antagonists, particularly in the modulation of CB1 receptors in the cerebellum. This research is crucial for understanding the neurological implications of these compounds (Wang et al., 2011).

Orexin Receptor Mechanisms in Eating Disorders

Research into urea derivatives has extended to their impact on orexin receptor mechanisms, specifically in models of binge eating in rats. Such studies provide insights into potential treatments for eating disorders (Piccoli et al., 2012).

Anion Binding and Molecular Interactions

The interaction of urea derivatives with polyatomic anions has been studied, providing insights into the molecular binding properties of these compounds. This research is relevant in the context of crystallography and material science (Boiocchi et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-31-22-13-12-19(15-23(22)32-2)28-16-18(14-24(28)29)26-25(30)27-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-13,15,18H,14,16H2,1-2H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONFVYWXASCREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2574547.png)

![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)

![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)

![3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2574562.png)

![N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2574563.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)